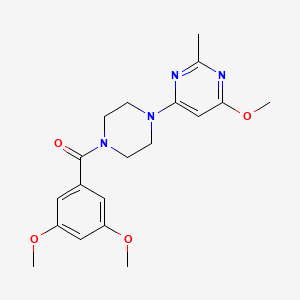

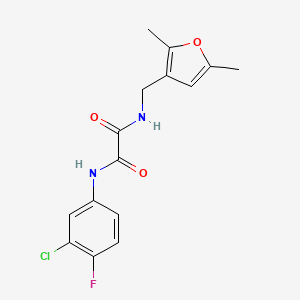

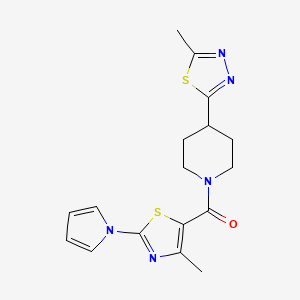

![molecular formula C22H25NOS B2681341 N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide CAS No. 1797894-88-2](/img/structure/B2681341.png)

N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis and Characterization of Polymers

Polymers containing adamantyl moieties have been synthesized to explore their unique properties. For instance, polyamides with adamantyl and diamantyl moieties exhibit high glass transition temperatures (Tgs) and good thermal stability due to the rigid and bulky nature of the adamantane structure. These materials show potential in applications requiring high temperature resistance and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, new polyamides derived from adamantane-type cardo dicarboxylic acids demonstrate solubility in polar solvents and good thermal properties, suggesting their use in high-performance materials (Liaw, Liaw, & Chung, 1999).

Drug Discovery and Antiviral Activity

Adamantane derivatives have been evaluated for their antiviral properties. For example, adamantane-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were synthesized and showed potent inhibitory activity against influenza A and B viruses, with some compounds acting as fusion inhibitors to prevent viral entry into host cells (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012). This suggests a potential pathway for the development of new antiviral drugs leveraging the adamantane scaffold.

Neuroprotective Agents

Fluorescent heterocyclic adamantane amines have been synthesized with neuroprotective activity, acting through multiple mechanisms such as inhibition of N-methyl-D-aspartate receptors, calcium channels, and nitric oxide synthase, along with antioxidant properties. These multifunctional agents highlight the versatility of adamantane derivatives in designing drugs for neuroprotection and the development of neurological assays (Joubert, van Dyk, Green, & Malan, 2011).

Antimicrobial and Anticancer Properties

Adamantane-isothiourea hybrids have been synthesized and show promising antimicrobial and hypoglycemic activities, further underscoring the potential of adamantane derivatives in therapeutic applications. These compounds exhibited broad-spectrum antibacterial activity and potent in vivo hypoglycemic effects in diabetic rats, suggesting their utility in treating bacterial infections and diabetes (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).

作用機序

Similarly, indole derivatives, which share some structural similarities with your compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

将来の方向性

特性

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NOS/c24-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-13-18-3-1-2-4-20(18)19-5-6-25-14-19/h1-6,14-17H,7-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYGPEHXFDYCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

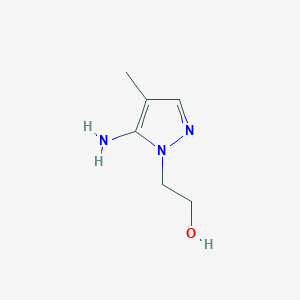

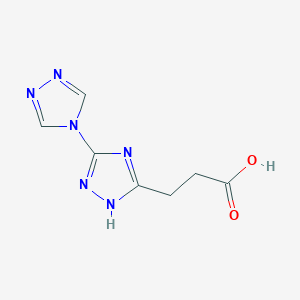

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)

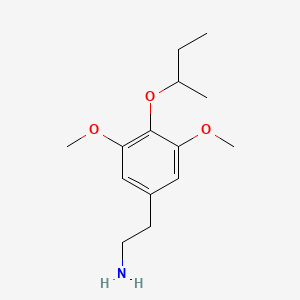

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)

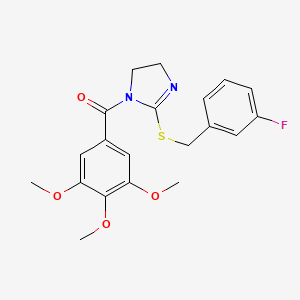

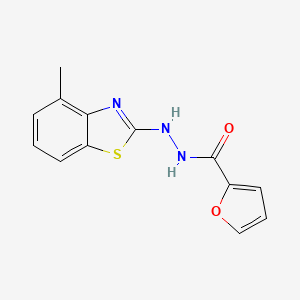

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)

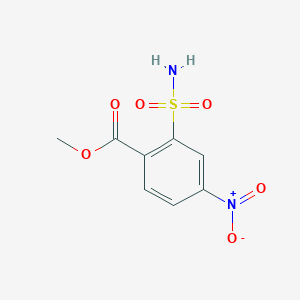

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)